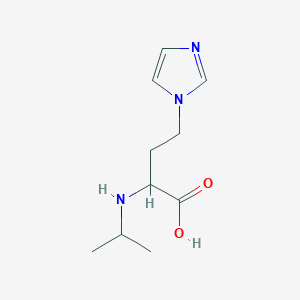

4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanoic acid

Description

4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid is a synthetic amino acid derivative featuring an imidazole ring and an isopropylamino substituent.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-imidazol-1-yl-2-(propan-2-ylamino)butanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-8(2)12-9(10(14)15)3-5-13-6-4-11-7-13/h4,6-9,12H,3,5H2,1-2H3,(H,14,15) |

InChI Key |

NPHMYEBKZBBGGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(CCN1C=CN=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Starting from imidazole derivatives and amino acid precursors.

- Introduction of the imidazole moiety onto a butanoic acid skeleton.

- Incorporation of the isopropylamino group at the 2-position.

- Control of reaction conditions such as temperature, solvent, and pH to optimize yield and purity.

The complexity of the molecule requires careful selection of reagents and conditions to avoid side reactions and ensure high purity of the final product.

Specific Synthetic Routes and Reaction Conditions

Stepwise Synthesis via Imidazole Derivatives and Amino Acids

According to Vulcanchem (2024), the synthesis often begins with imidazole derivatives and amino acids, proceeding through intermediates that allow for the selective functionalization of the butanoic acid backbone. Key parameters include:

- Reaction Temperature : Controlled to balance reaction rate and selectivity.

- pH and Solvent Choice : Critical for maintaining the stability of intermediates and final compound.

- Catalysts and Bases : Used to facilitate nucleophilic substitution and amination steps.

This approach allows for the introduction of the imidazole ring and the isopropylamino group in a controlled manner, yielding the target compound with high purity.

Solvent-Free and Green Chemistry Approaches

Research on imidazol-1-yl-acetic acid hydrochloride, a related intermediate, demonstrates solvent-free N-alkylation methods followed by aqueous hydrolysis and acidification to afford high yields and purity without hazardous solvents. This method highlights:

- Use of equimolar ratios of tert-butyl chloroacetate and imidazole.

- Avoidance of toxic solvents, reducing environmental impact.

- Simple work-up procedures with minimal purification steps.

Though this study focuses on a simpler imidazole-acetic acid derivative, the methodology indicates potential for adapting green chemistry principles to the synthesis of more complex imidazole-substituted amino acids like this compound.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- The one-pot synthesis approach for imidazole-substituted butanoic acids provides high purity and yield, reducing process steps and environmental impact by using water as solvent and inorganic bases such as potassium carbonate.

- The stepwise synthesis method allows precise control over each functional group introduction, which is critical for complex molecules like this compound, but may require multiple purification steps and careful reaction monitoring.

- Green chemistry methods demonstrated for simpler imidazole acids suggest potential for solvent-free or reduced solvent processes that minimize hazardous waste and improve sustainability, though adaptation to the target compound requires further optimization.

- Reaction parameters such as solvent choice (DMSO favored for solubility and reaction efficiency), base selection (potassium carbonate preferred for mildness and effectiveness), and temperature control are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the isopropylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the isopropylamino group may enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with structurally related analogs based on molecular features, physicochemical properties, and research findings:

Table 1: Structural and Functional Comparison

Key Observations from Comparative Analysis

Structural Modifications and Bioactivity: The isopropylamino group in the target compound introduces a branched aliphatic chain, which may enhance binding to hydrophobic pockets in proteins compared to simpler analogs like the hydrochloride salt derivative . The hydroxypropyl-diphenyl analog (C₂₆H₂₂N₂O₃) demonstrates how bulky substituents on the imidazole ring can improve crystallinity and antimicrobial potency .

Physicochemical Properties: Hydrochloride salt formation (as in C₈H₁₃ClN₂O₂) increases aqueous solubility, a critical factor for drug bioavailability. The target compound’s lack of a salt form may limit its solubility in biological systems .

Synthetic Accessibility: Synthesis routes for imidazole-containing amino acids often involve multi-step reactions, such as alkylation of imidazole precursors followed by amino acid coupling. The discontinued status of some analogs (e.g., C₁₁H₁₈N₃O₂) may reflect challenges in optimizing these pathways .

Research Findings and Implications

- Biological Activity: While direct studies on the target compound are sparse, imidazole derivatives are frequently explored for their interaction with histamine receptors, cytochrome P450 enzymes, and DNA-binding proteins. The isopropylamino group may confer selectivity for specific receptor subtypes .

- Stability and Drug Likeness : The absence of electron-withdrawing groups or stabilizing salts (e.g., hydrochloride) in the target compound could reduce its metabolic stability compared to analogs like C₈H₁₃ClN₂O₂ .

- Future Directions : Structural optimization, such as introducing polar groups or salt forms, could improve the pharmacokinetic profile. Comparative crystallographic studies (as in CCDC 1038591 ) may further elucidate binding modes.

Biological Activity

4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid, also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure enables interactions with various biological targets, making it a subject of interest in drug development and pharmacological studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3O2 |

| Molecular Weight | 199.26 g/mol |

| IUPAC Name | 4-(1H-imidazol-1-yl)-2-(propan-2-ylamino)butanoic acid |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which can enhance the binding affinity to biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of imidazole exhibit significant antimicrobial properties. A study evaluated the efficacy of various imidazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with an imidazole ring, including this compound, showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 10 to 25 µg/mL depending on the specific strain tested .

2. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against cancer cell lines. For example, the compound exhibited an IC50 value of approximately 15 µM against human leukemia cells, indicating its potential as an anticancer agent . The mechanism appears to involve induction of apoptosis through mitochondrial pathways.

3. Anti-inflammatory Properties

The anti-inflammatory effects of imidazole derivatives have been documented in various models. In carrageenan-induced paw edema models, compounds similar to this compound showed significant reduction in inflammation, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of several imidazole derivatives was analyzed. The study found that this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

Case Study 2: Cancer Cell Line Testing

A recent investigation into the cytotoxicity of this compound on various cancer cell lines revealed that it effectively inhibited cell proliferation in a dose-dependent manner. The findings suggested that the compound could be further developed as a chemotherapeutic agent .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanoic acid?

Methodological Answer: Utilize factorial design to systematically explore critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading, and reaction time). For example, a 2^k factorial design minimizes the number of experiments while identifying interactions between variables. Statistical analysis (e.g., ANOVA) can prioritize factors affecting yield and purity. Post-optimization, response surface methodology (RSM) refines conditions for maximal efficiency .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer: Combine single-crystal X-ray diffraction (XRD) to resolve the 3D molecular structure (as demonstrated for analogous imidazole derivatives ) with spectroscopic validation (e.g., H/C NMR for functional groups, FT-IR for hydrogen bonding, and high-resolution mass spectrometry for molecular weight). Cross-reference data with crystallographic databases (e.g., CCDC 1038591 ) to confirm bond angles and torsion parameters .

Q. What safety considerations are critical when handling intermediates during the synthesis of imidazole-containing compounds?

Methodological Answer: Implement protocols for reactive intermediates :

- Use inert atmospheres (N/Ar) to prevent oxidation of imidazole rings.

- Employ closed-system reactors for exothermic steps (e.g., coupling reactions).

- Adopt PPE (gloves, goggles) and fume hoods to mitigate exposure to volatile amines.

- Follow waste disposal guidelines for halogenated byproducts (if applicable) .

Advanced Research Questions

Q. How can computational methods accelerate the design of reaction pathways for this compound?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and intermediates. For example, ICReDD’s workflow combines reaction path searches with experimental validation to predict feasible routes . Tools like Gaussian or ORCA can compute activation energies, while molecular dynamics simulations assess solvent effects. Experimental validation via kinetic profiling ensures computational accuracy .

Q. What methodologies integrate experimental and theoretical approaches to elucidate reaction mechanisms involving this compound?

Methodological Answer: Combine kinetic isotope effects (KIE) studies with density functional theory (DFT) to map mechanistic pathways. For example:

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

Methodological Answer: Follow a three-tiered approach :

- Synthesis : Introduce substituents at the imidazole N1 or isopropylamino groups (e.g., alkylation, acylation) using methods from benzimidazole analogs .

- Characterization : Use HPLC purity checks and XRD for stereochemical confirmation.

- Bioactivity Screening : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking (e.g., AutoDock Vina) to correlate structural modifications with target binding affinities .

Notes on Methodological Rigor

- Data Contradiction Analysis : When conflicting crystallographic or spectroscopic data arise (e.g., bond length discrepancies), cross-validate using hybrid methods like neutron diffraction or solid-state NMR .

- Replication : Document reaction conditions in detail (e.g., solvent degassing, catalyst pre-treatment) to ensure reproducibility, aligning with ICReDD’s emphasis on experimental-computational feedback loops .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.